molecular formula C24H24N6O B14314150 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one CAS No. 112708-00-6

2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one

Cat. No.: B14314150
CAS No.: 112708-00-6
M. Wt: 412.5 g/mol
InChI Key: PIYLPAQXANLNGV-UHFFFAOYSA-N
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Description

2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is a chemical compound known for its unique structure and properties. It features two azide groups attached to benzene rings and a cyclohexanone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves the condensation reaction between cyclohexanedione and 4-azidobenzaldehyde. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The azide groups can be oxidized to form nitro compounds.

    Reduction: The azide groups can be reduced to amines.

    Substitution: The azide groups can participate in substitution reactions, particularly in click chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and copper(I) catalysts for click chemistry reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the azide groups results in nitro compounds, while reduction leads to the formation of amines.

Scientific Research Applications

2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a precursor for various functional materials.

    Biology: The compound’s azide groups make it useful in bioconjugation reactions, enabling the attachment of biomolecules like antibodies or peptides.

    Industry: The compound’s photosensitive properties make it valuable in the development of photoresponsive materials.

Mechanism of Action

The mechanism of action of 2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its azide groups, which are highly reactive and can participate in various chemical reactions. These reactions often involve the formation of covalent bonds with other molecules, making the compound useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone: Similar structure but with a methyl group instead of a tert-butyl group.

    2,6-Bis(4-azidobenzylidene)cyclohexanone: Lacks the tert-butyl group, making it less bulky.

Uniqueness

2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is unique due to the presence of the tert-butyl group, which adds steric hindrance and can influence the compound’s reactivity and properties. This makes it distinct from other similar compounds and can affect its behavior in chemical reactions and applications.

Properties

CAS No.

112708-00-6

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

2,6-bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one

InChI

InChI=1S/C24H24N6O/c1-24(2,3)20-14-18(12-16-8-4-6-10-21(16)27-29-25)23(31)19(15-20)13-17-9-5-7-11-22(17)28-30-26/h4-13,20H,14-15H2,1-3H3

InChI Key

PIYLPAQXANLNGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=CC=C2N=[N+]=[N-])C(=O)C(=CC3=CC=CC=C3N=[N+]=[N-])C1

Origin of Product

United States

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